molecular formula C11H16F3N3S B6448038 1-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine CAS No. 2549007-57-8

1-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine

Cat. No.: B6448038
CAS No.: 2549007-57-8
M. Wt: 279.33 g/mol
InChI Key: DNGVEKBIHMYIGZ-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine is a synthetic organic compound that features a piperazine ring substituted with a trifluoromethyl thiazole moiety and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine typically involves the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Substitution on the piperazine ring: The piperazine ring can be functionalized by reacting with isopropyl halides under basic conditions to introduce the isopropyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation as a potential pharmaceutical agent due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]morpholine: Similar structure but with a morpholine ring instead of piperazine.

Uniqueness

1-(propan-2-yl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine is unique due to the combination of its trifluoromethyl thiazole moiety and piperazine ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-propan-2-ylpiperazin-1-yl)-4-(trifluoromethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3N3S/c1-8(2)16-3-5-17(6-4-16)10-15-9(7-18-10)11(12,13)14/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGVEKBIHMYIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC(=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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